Methyl 5-chloro-2-{2-[(4-nitrobenzyl)amino]-2-oxoethoxy}benzoate
Description
Methyl 5-chloro-2-{2-[(4-nitrobenzyl)amino]-2-oxoethoxy}benzoate (CAS: 21456-13-3; molecular formula: C₁₇H₁₅ClN₂O₆) is a benzoate ester derivative featuring:
- A 5-chloro substituent on the benzene ring.
- A 2-ethoxy group substituted with an amide-linked 4-nitrobenzyl moiety (2-[(4-nitrobenzyl)amino]-2-oxoethoxy). Key properties include a molecular weight of 378.8 g/mol, XLogP3 of 3 (indicating moderate lipophilicity), and hydrogen-bonding capacity (1 donor, 6 acceptors) .
Properties
CAS No. |
21456-13-3 |
|---|---|
Molecular Formula |
C17H15ClN2O6 |
Molecular Weight |
378.8 g/mol |
IUPAC Name |
methyl 5-chloro-2-[2-[(4-nitrophenyl)methylamino]-2-oxoethoxy]benzoate |
InChI |
InChI=1S/C17H15ClN2O6/c1-25-17(22)14-8-12(18)4-7-15(14)26-10-16(21)19-9-11-2-5-13(6-3-11)20(23)24/h2-8H,9-10H2,1H3,(H,19,21) |
InChI Key |
VBTSPIPTVNPSCU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)Cl)OCC(=O)NCC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of NSC 160940 typically involves multiple steps, starting from readily available precursors. The exact synthetic route can vary, but it generally includes the formation of key intermediates through a series of chemical reactions such as condensation, cyclization, and functional group modifications. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of NSC 160940 is scaled up using optimized reaction conditions to maximize efficiency and minimize costs. This often involves the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: NSC 160940 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of NSC 160940 might yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
NSC 160940 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in the synthesis of other compounds.
Biology: Studied for its potential effects on cellular processes and its role in various biochemical pathways.
Medicine: Investigated for its potential therapeutic effects, including its use in drug development and disease treatment.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of NSC 160940 involves its interaction with specific molecular targets and pathways within cells. This compound can modulate the activity of enzymes, receptors, and other proteins, leading to changes in cellular functions. The exact pathways and targets can vary depending on the specific application and context of its use.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Key Differentiators
Nitro Group vs. Other Substituents : The 4-nitrobenzyl group in the target compound confers strong electron-withdrawing effects, enhancing stability and reactivity in redox environments compared to ethyl or methyl analogs .
Lipophilicity : The target compound’s XLogP3 (3) is higher than methoxy-oxoethyl derivatives (e.g., XLogP3=1.5 for ) but lower than piperazine-containing analogs (XLogP3=4.2 for ).
Biological Activity: The nitro group may enable activation via nitroreductases, a mechanism absent in non-nitro analogs . Piperazine derivatives (e.g., ) show enhanced blood-brain barrier penetration due to basic nitrogen, unlike the target compound .
Table 2: Physicochemical and Pharmacokinetic Properties
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